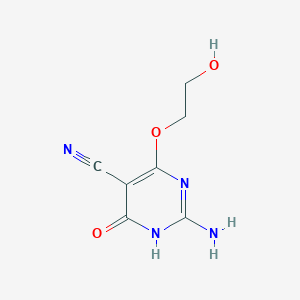
二苄基生物素
描述
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is a chemical compound that serves as an intermediate in the synthesis of biotin, also known as vitamin B7 or vitamin H. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, lipogenesis, and the metabolism of fatty acids and amino acids. cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is characterized by its unique structural features, which include a thienoimidazole ring system with benzyl groups attached.
科学研究应用
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is primarily used as an intermediate in the synthesis of biotin. Its applications extend to various fields:
作用机制
Target of Action
Dibenzylbiotin is an intermediate in the synthesis of biotin . Biotin, also known as vitamin H or B7, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .
Mode of Action
It is known that it is used as an intermediate in the synthesis of biotin . The process involves the debenzylation of dibenzylbiotin to produce biotin . This reaction is carried out using anhydrous aluminum trichloride or sulfuric acid , which removes the benzyl groups from dibenzylbiotin, resulting in biotin .
Biochemical Pathways
The biochemical pathway of dibenzylbiotin involves its transformation into biotin. Biotin plays a significant role in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . It is also involved in the “BioC-BioH” pathway in Escherichia coli, which is a part of the biotin synthesis pathway .
Pharmacokinetics
Biotin is a water-soluble vitamin that is well-absorbed from the gastrointestinal tract and is excreted in urine .
Result of Action
The result of the action of dibenzylbiotin is the production of biotin. Biotin is essential for various metabolic functions and acts as a coenzyme for carboxylase enzymes, playing a critical role in the metabolism of fats, proteins, and carbohydrates .
Action Environment
The action of dibenzylbiotin, specifically its transformation into biotin, is influenced by the reaction conditions. The debenzylation of dibenzylbiotin can be carried out using inexpensive 70 to 80% sulfuric acid instead of expensive hydrobromic acid . The reaction temperature is controlled to be 75-105 ℃ . These conditions influence the efficacy and stability of the reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzylbiotin typically involves the reaction of cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid with various reagents. One efficient method includes the use of polymer-supported oxazaborolidine-catalyzed asymmetric reduction of meso-cyclic imide, which introduces stereogenic centers into the molecule . Another method involves the reduction of tertiary alcohol or alkene by substituted silicane under the presence of acid or Lewis acid .
Industrial Production Methods
Industrial production of dibenzylbiotin often involves the debenzylation of dibenzylbiotin to produce D-biotin. This process includes dissolving dibenzylbiotin in an organic solvent, mixing it with anhydrous aluminum trichloride, and controlling the temperature to 75-105°C for the debenzylation reaction . After the reaction, water is added, and the pH is adjusted to separate the organic and water phases, ultimately obtaining D-biotin.
化学反应分析
Types of Reactions
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid undergoes several types of chemical reactions, including:
Reduction: Asymmetric reduction using polymer-supported oxazaborolidine.
Debenzylation: Selective removal of benzyl groups using hydrobromic acid or sulfuric acid.
Common Reagents and Conditions
Hydrobromic Acid: Used for debenzylation at high temperatures (145°C) over long reaction times (24-36 hours).
Sulfuric Acid: Also used for debenzylation, often in combination with organic solvents like toluene or xylene.
Major Products Formed
The major product formed from the debenzylation of dibenzylbiotin is D-biotin, a vital nutrient with significant biological importance .
相似化合物的比较
Similar Compounds
Biotin: The final product of dibenzylbiotin conversion, essential for metabolic functions.
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid Derivatives: Various derivatives used in synthetic processes.
Uniqueness
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is unique due to its role as a key intermediate in the synthesis of biotin. Its structural features and the specific reactions it undergoes make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28)/t20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESDSQUYHPLRY-FUDKSRODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)










